![molecular formula C19H16N4OS B2525279 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034233-10-6](/img/structure/B2525279.png)
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of related benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward the formation of pyrazole, isoxazole, and other heterocyclic derivatives has been explored, highlighting the chemical versatility and potential for generating a wide array of structurally diverse compounds from a common precursor (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research demonstrates the compound's utility in heterocyclic synthesis, providing a foundation for further exploration of its applications in drug development and chemical biology.
Molecular Docking and Biological Evaluation
The compound and its derivatives have been subject to molecular docking and in vitro screening, revealing moderate to good binding energies towards specific protein targets. This suggests potential therapeutic applications, particularly in the context of antimicrobial and antioxidant activity. The study by Flefel et al. (2018) illustrates the compound's potential in contributing to the development of novel therapeutic agents through structure-activity relationship (SAR) studies and bioassay evaluations (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Targeting Enzymatic Pathways
Research into N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including compounds structurally similar to the one , has demonstrated their effectiveness as inhibitors of specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). These findings underscore the compound's potential in modulating biological pathways relevant to disease processes, with Allan et al. (2009) providing insight into the structure-activity relationships that underpin this inhibitory activity (Allan, Manku, Therrien, Nguyen, Styhler, et al., 2009).
Anticancer and Anti-inflammatory Applications
Further studies have investigated novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research indicates the compound's potential in developing new therapeutic agents for cancer and inflammation, with Rahmouni et al. (2016) detailing the synthesis of these derivatives and their biological evaluation, providing a promising outlook for future drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases . For instance, compounds with similar structures have shown inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
It is likely that it binds to its target kinase and inhibits its activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
Given its potential inhibitory activity against kinases, it is likely that it affects various signaling pathways regulated by these kinases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase activity can lead to a variety of cellular effects, including changes in cell proliferation, differentiation, and survival .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYCMWHQSWZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
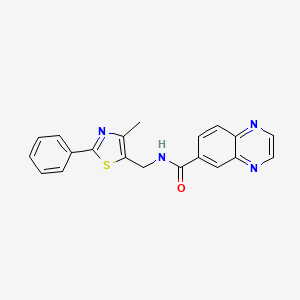

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2525202.png)
![Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B2525203.png)
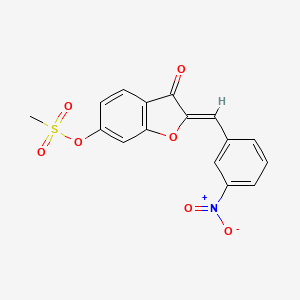
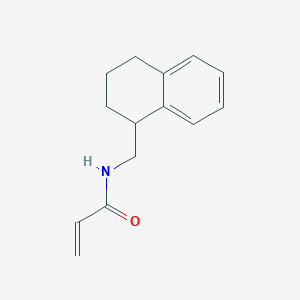
![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)
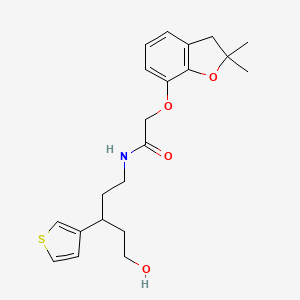
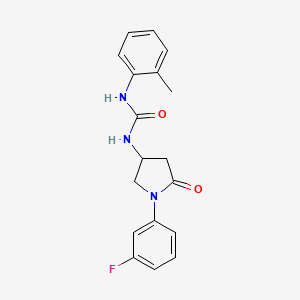

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
